2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile
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Overview
Description
2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile is a chemical compound with the molecular formula C11H6ClN3S and a molecular weight of 247.7 g/mol . This compound is characterized by the presence of a chloro group, a pyridylthio group, and an isonicotinonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with 2-mercaptopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The pyridylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines.
Scientific Research Applications
2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the pyridylthio group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-cyanopyridine
- 2-Mercapto-4-methylpyridine
- 2-Pyridinyl sulphide
Uniqueness
2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro group and a pyridylthio group allows for diverse chemical transformations and interactions, making it a versatile compound in various research applications .
Properties
IUPAC Name |
2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3S/c12-9-5-8(7-13)6-11(15-9)16-10-3-1-2-4-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMABHPFSDKTYNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC(=CC(=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384117 |
Source
|
Record name | 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266337-47-7 |
Source
|
Record name | 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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